2-(3,5-Difluorophenyl)ethane-1-thiol
CAS No.:
Cat. No.: VC13455483
Molecular Formula: C8H8F2S
Molecular Weight: 174.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F2S |
|---|---|
| Molecular Weight | 174.21 g/mol |
| IUPAC Name | 2-(3,5-difluorophenyl)ethanethiol |
| Standard InChI | InChI=1S/C8H8F2S/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 |
| Standard InChI Key | STLJNJLTZQBJJF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)CCS |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CCS |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(3,5-Difluorophenyl)ethane-1-thiol is C₈H₈F₂S, with a molecular weight of 174.21 g/mol. Its IUPAC name derives from the substitution pattern: the thiol group occupies the first carbon of ethane, while the 3,5-difluorophenyl ring attaches to the second carbon. The canonical SMILES representation is SCC(C1=CC(=CC(=C1)F)F), reflecting this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂S |
| Molecular Weight | 174.21 g/mol |
| IUPAC Name | 2-(3,5-Difluorophenyl)ethane-1-thiol |
| Boiling Point | Not reported |
| Density | Not reported |
| Flash Point | Not reported |
The absence of reported physical properties (e.g., boiling point, density) highlights the need for further experimental characterization. Comparatively, the structurally similar 1-(3,5-Difluorophenyl)ethane-1-thiol exhibits a molecular weight of 174.21 g/mol and is utilized in organic synthesis.
Spectroscopic Features
While specific spectral data for 2-(3,5-Difluorophenyl)ethane-1-thiol are unavailable, related thiols provide benchmarks:
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IR Spectroscopy: Thiols typically show S-H stretching vibrations near 2550–2600 cm⁻¹. The C-F stretches in the difluorophenyl group appear as strong bands between 1100–1250 cm⁻¹.
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NMR Spectroscopy: The thiol proton resonates as a broad singlet near δ 1.5–2.0 ppm in ¹H NMR. Fluorine atoms induce deshielding effects, with ¹⁹F NMR signals expected near δ -110 ppm for meta-fluorine substituents .
Synthetic Methodologies
General Approaches
The synthesis of 2-(3,5-Difluorophenyl)ethane-1-thiol likely follows strategies analogous to those for 1-(3,5-Difluorophenyl)ethane-1-thiol:
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Nucleophilic Substitution: Reaction of 3,5-difluorophenylmagnesium bromide with 2-chloroethanethiol.
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Thiol-Ene Reaction: Radical-mediated coupling of 3,5-difluorostyrene with hydrogen sulfide.
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Reductive Sulfuration: Reduction of a disulfide intermediate derived from 3,5-difluorophenylacetaldehyde.
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Challenges |
|---|---|---|
| Nucleophilic Substitution | High yield, scalability | Requires anhydrous conditions |
| Thiol-Ene Reaction | Stereoselectivity | Radical initiator toxicity |
| Reductive Sulfuration | Mild conditions | Intermediate instability |
Catalytic Innovations
Rhodium(II)-catalyzed coupling of dithiols to diazo compounds, as demonstrated for ethane-1,2-dithiol derivatives, could be adapted for introducing the difluorophenyl group . This method enables precise control over regioselectivity, critical for accessing the 2-substituted isomer.
Applications in Medicinal Chemistry
Metallo-β-Lactamase Inhibition
Thiol-containing compounds exhibit potent inhibition of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance in Gram-negative bacteria . The thiol group chelates zinc ions in the MBL active site, while the difluorophenyl moiety enhances lipophilicity and membrane permeability.
Table 3: Biological Activity of Analogous Thiols
| Compound | IC₅₀ (NDM-1 MBL) | Antibiotic Adjuvant Effect |
|---|---|---|
| Ethane-1,2-dithiol derivative | 12 nM | Restores meropenem activity |
| 1-(3,5-Difluorophenyl)ethane-1-thiol | Not tested | Predicted synergy |
Prodrug Development
The thiol group’s susceptibility to oxidation allows for prodrug strategies. For example, disulfide prodrugs of 2-(3,5-Difluorophenyl)ethane-1-thiol could release the active thiol upon intracellular reduction, targeting bacterial biofilms .
Material Science Applications
Self-Assembled Monolayers (SAMs)
Thiols form SAMs on gold surfaces via Au-S bonds. The difluorophenyl group introduces steric and electronic effects that modulate monolayer packing density and stability. Applications include biosensors and corrosion inhibitors.
Polymer Modification
Incorporating 2-(3,5-Difluorophenyl)ethane-1-thiol into polymers enhances thermal stability and fluorophilic interactions. For instance, copolymerization with styrene derivatives yields materials for gas separation membranes .
Recent Research and Future Directions
Computational Studies
Density functional theory (DFT) calculations predict that the 3,5-difluoro substitution lowers the thiol’s pKa by 0.5–1.0 units compared to non-fluorinated analogs, enhancing nucleophilicity .
Synthetic Biology Approaches
Engineered enzymes (e.g., cysteine desulfurases) could enable biocatalytic production of 2-(3,5-Difluorophenyl)ethane-1-thiol, reducing reliance on traditional organic solvents .
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